Shikimate-3-phosphate

EPSP Synthase Enzyme Kinetics Substrate Binding

Shikimate-3-phosphate (S3P) is the indispensable native substrate for EPSP synthase (EPSPS) kinetic studies and inhibitor screening. The 3-phosphate moiety contributes ~8.7 kcal/mol in binding energy; substitution with shikimate (Km ~25 mM, non-phosphorylated) yields non-physiological kinetics and compromised glyphosate sensitivity. For reliable high-throughput herbicide/antimicrobial screening, metabolite quantification by LC-MS, and co-crystallization studies, only high-purity S3P ensures reproducible, biologically relevant results. ≥95% (HPLC), hygroscopic, shipped under inert atmosphere.

Molecular Formula C7H11O8P
Molecular Weight 254.13 g/mol
CAS No. 63959-45-5
Cat. No. B1206780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameShikimate-3-phosphate
CAS63959-45-5
Synonymsshikimate-3-phosphate
shikimic acid-3-phosphate
Molecular FormulaC7H11O8P
Molecular Weight254.13 g/mol
Structural Identifiers
SMILESC1C(C(C(C=C1C(=O)O)OP(=O)(O)O)O)O
InChIInChI=1S/C7H11O8P/c8-4-1-3(7(10)11)2-5(6(4)9)15-16(12,13)14/h2,4-6,8-9H,1H2,(H,10,11)(H2,12,13,14)/t4-,5-,6+/m1/s1
InChIKeyQYOJSKGCWNAKGW-PBXRRBTRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Shikimate-3-phosphate (CAS 63959-45-5) Metabolic Role and Core Properties for Research Procurement


Shikimate-3-phosphate (S3P), also known as 3-phosphoshikimic acid, is a central intermediate in the shikimate pathway—a seven-step metabolic route essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, tryptophan) in plants, bacteria, fungi, and apicomplexan parasites [1]. This pathway is absent in mammals, making its enzymes attractive targets for herbicides and antimicrobials [1]. S3P is formed via the ATP-dependent phosphorylation of shikimate by shikimate kinase (EC 2.7.1.71) and subsequently serves as the specific substrate for 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase (EC 2.5.1.19), which catalyzes its condensation with phosphoenolpyruvate (PEP) to form EPSP [2]. The compound carries a critical 3-phosphate moiety that distinguishes it from upstream precursors and underpins its unique binding energetics and substrate specificity [3].

Why Shikimate-3-phosphate (63959-45-5) Cannot Be Replaced by Shikimate or 3-Dehydroshikimate in EPSP Synthase Assays


Substitution of shikimate-3-phosphate with its immediate precursors—shikimate or 3-dehydroshikimate—fails to recapitulate the same biochemical behavior in downstream assays, primarily due to the absence of the 3-phosphate group. This phosphate moiety contributes approximately 8.7 kcal/mol in binding energy to EPSP synthase compared to a hydroxyl group at that position [1]. Consequently, shikimate (Km ≈ 25 mM) exhibits dramatically reduced affinity for EPSP synthase and yields a different kinetic mechanism (equilibrium ordered with PEP binding first) compared to the random synergistic mechanism observed with S3P [1]. This disparity renders shikimate unsuitable for accurately modeling glyphosate inhibition, which relies on formation of a ternary EPSPS•S3P•glyphosate complex. Similarly, 3-dehydroshikimate, the immediate precursor to shikimate in the pathway, cannot be phosphorylated by shikimate kinase and thus fails to serve as a substrate for EPSP synthase altogether. Using non-phosphorylated analogs therefore introduces significant experimental artifacts in kinetic characterization, inhibitor screening, and structural studies, underscoring the necessity of authentic S3P for reproducible and biologically relevant results.

Quantitative Differentiation of Shikimate-3-phosphate (63959-45-5) Versus Analogs: A Head-to-Head Evidence Compendium


Binding Energy Contribution of the 3-Phosphate Moiety in EPSP Synthase: S3P vs. Shikimate

Steady-state kinetic analysis with E. coli EPSP synthase demonstrates that the 3-phosphate group of S3P contributes 8.7 kcal/mol to binding energy relative to a hydroxyl group in the same position (as present in shikimate) [1]. Over 60% of this binding energy is expressed in substrate binding rather than toward increasing kcat, indicating that the phosphate group primarily governs enzyme recognition and affinity [1].

EPSP Synthase Enzyme Kinetics Substrate Binding

Comparative Kinetic Parameters for EPSP Synthase: S3P Km Across Species vs. Shikimate Km

The apparent Km of S3P for EPSP synthase from multiple species is consistently low (7–14 µM), reflecting high affinity, whereas shikimate exhibits a Km approximately 2000-fold higher (25 mM) with the same E. coli enzyme [1][2][3].

EPSP Synthase Km Substrate Affinity

S3P-Phosphate Group Contribution to Inhibitor Binding: S3P vs. 3-Dephospho Analog

In a study of a designed EPSP synthase inhibitor (compound 4), the 3-phosphate group was shown to contribute approximately 4.8 kcal/mol to inhibitor binding, a value that aligns with the 5.2 kcal/mol contribution of the 3-phosphate group in native S3P itself [1]. This quantitative concordance validates the phosphate group's conserved role in both substrate and inhibitor recognition at the S3P binding site.

Inhibitor Design EPSP Synthase Binding Energetics

LC-MS Assay Validation: Direct S3P Quantification vs. Coupled UV Assay

An ESI-LC-MS assay for Mycobacterium tuberculosis shikimate kinase (MtSK) activity directly quantifies S3P formation and demonstrates excellent agreement with a conventional coupled UV assay, confirming its accuracy and reliability for kinetic characterization and inhibitor evaluation [1]. The LC-MS method offers distinct advantages: it avoids the indistinct UV absorption of substrates and products (ATP, shikimate, ADP, S3P) that complicates direct spectrophotometric measurement, and it enables direct detection of the reaction product S3P without coupling enzymes [1].

Analytical Method LC-MS Shikimate Kinase Assay

Structural Basis for Substrate Specificity: S3P-ADP Complex in Shikimate Kinase

Crystal structures of Helicobacter pylori shikimate kinase (HpSK) in complex with S3P and ADP reveal a characteristic three-layer architecture and a conformationally elastic LID region occupied by the shikimate moiety [1]. This structural information provides atomic-level detail on how the enzyme recognizes the phosphorylated product, enabling structure-based design of selective inhibitors. In contrast, the inhibitor complex (E114A•162535) induces a dramatic shift in this LID region, resulting in conformational locking—a mechanism not observed with the native substrate [1].

Structural Biology Shikimate Kinase Inhibitor Design

High-Impact Research and Procurement Applications for Shikimate-3-phosphate (63959-45-5)


EPSP Synthase Kinetic Characterization and Herbicide/Antimicrobial Inhibitor Screening

S3P serves as the essential native substrate for EPSP synthase, enabling accurate determination of kinetic parameters (Km ~7–14 µM across species) and robust assessment of inhibitor potency (e.g., glyphosate Ki). Given the 8.7 kcal/mol binding energy contributed by the 3-phosphate group, substitution with shikimate (Km ~25 mM) yields non-physiological kinetics and drastically reduced inhibitor sensitivity, invalidating comparative studies [1]. Authentic S3P is therefore required for reliable high-throughput screening of novel EPSP synthase inhibitors targeting herbicide-resistant weeds or antimicrobial-resistant pathogens.

Shikimate Kinase Activity Assays for Antimicrobial Drug Discovery

S3P is the direct product of shikimate kinase (SK), an enzyme validated as essential for M. tuberculosis survival. Direct quantification of S3P via ESI-LC-MS provides a robust, coupling-enzyme-free assay format that accurately delineates kinetic parameters and inhibition constants for SK inhibitors, offering a distinct methodological advantage over indirect UV-based assays [2]. This approach is particularly valuable for screening compound libraries against M. tuberculosis SK and other pathogenic bacterial SK enzymes.

Structural Biology Studies of Shikimate Pathway Enzymes

High-purity S3P is essential for co-crystallization studies with shikimate pathway enzymes, including shikimate kinase and EPSP synthase. The HpSK•S3P•ADP complex structure has revealed critical conformational details of the enzyme's active site and its elastic LID region, providing a foundation for structure-based drug design [3]. Similarly, S3P is required for NMR studies of EPSP synthase ternary complexes, which elucidate ligand geometry and binding interactions [4].

Biochemical Pathway Analysis and Metabolite Flux Studies

S3P is a key node in the shikimate pathway, linking shikimate kinase to EPSP synthase. Its accurate quantification is essential for metabolic flux analysis in engineered microbial strains producing aromatic amino acids or their derivatives (e.g., phenylalanine, tyrosine, tryptophan, and secondary metabolites). LC-MS/MS methods for S3P detection enable precise tracking of pathway intermediates, facilitating optimization of bioproduction strains.

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